Methyl 4,5-dichloro-2-formylbenzoate
Description
Properties
Molecular Formula |
C9H6Cl2O3 |
|---|---|
Molecular Weight |
233.04 g/mol |
IUPAC Name |
methyl 4,5-dichloro-2-formylbenzoate |
InChI |
InChI=1S/C9H6Cl2O3/c1-14-9(13)6-3-8(11)7(10)2-5(6)4-12/h2-4H,1H3 |
InChI Key |
KXSQDTCGXASXTN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C=O)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to other methyl esters with aromatic or alicyclic frameworks, focusing on substituent effects, applications, and physicochemical properties. Below is an analysis based on structural analogs from diverse sources:
Substituent Effects and Structural Analogues
- Metsulfuron Methyl Ester (Herbicide) : Contains a sulfonylurea bridge and a triazine ring substituent, enabling herbicidal activity by inhibiting acetolactate synthase in plants . In contrast, Methyl 4,5-dichloro-2-formylbenzoate lacks the sulfonylurea moiety but shares a methyl ester group, highlighting how substituents dictate biological function.
- Sandaracopimaric Acid Methyl Ester: A diterpenoid-derived methyl ester isolated from Austrocedrus chilensis resin, featuring a fused tricyclic structure .
Physicochemical Properties
- Polarity : The chlorine and formyl groups increase polarity compared to simpler methyl benzoates (e.g., methyl benzoate), enhancing solubility in polar aprotic solvents.
- Stability: The electron-withdrawing chlorine atoms may reduce hydrolytic stability relative to non-halogenated esters like dehydroabietic acid methyl ester .
Research Findings and Limitations
- Natural vs. Synthetic : Natural methyl esters (e.g., communic acid methyl esters ) often exhibit ecological roles, while synthetic variants prioritize functionality in industrial applications.
Preparation Methods
Chlorination of Methyl 2-Formylbenzoate
A common approach involves the chlorination of methyl 2-formylbenzoate. This method leverages the reactivity of the aromatic ring’s electron-deficient positions.
Procedure :
-
Substrate Preparation : Methyl 2-formylbenzoate is synthesized via esterification of 2-formylbenzoic acid using methanol under acidic conditions.
-
Chlorination : The compound is treated with chlorine gas (Cl) in the presence of a Lewis acid catalyst (e.g., FeCl) at 40–60°C. The reaction proceeds via electrophilic aromatic substitution, preferentially chlorinating the 4- and 5-positions due to the directing effects of the formyl and ester groups.
-
Purification : The crude product is recrystallized from ethanol or purified via column chromatography (hexane/ethyl acetate), yielding 70–85% purity.
Key Data :
Formylation of Methyl 4,5-Dichlorobenzoate
Alternative routes introduce the formyl group after chlorination. This method avoids competing reactions during chlorination.
Procedure :
-
Chlorination : Methyl benzoate is di-chlorinated using sulfuryl chloride (SOCl) in dichloromethane at 0°C, producing methyl 4,5-dichlorobenzoate.
-
Formylation : The Vilsmeier-Haack reaction is employed, where the dichlorinated ester reacts with dimethylformamide (DMF) and phosphoryl chloride (POCl) at 80°C. The formyl group is introduced at the 2-position via electrophilic substitution.
-
Workup : The product is neutralized with sodium bicarbonate and extracted with ethyl acetate, achieving a yield of 65–75%.
Key Data :
Microwave-Assisted Synthesis
Modern techniques utilize microwave irradiation to accelerate reaction kinetics and improve selectivity.
Procedure :
-
One-Pot Reaction : A mixture of methyl 4-formylbenzoate, sodium disulfite, and DMF is irradiated at 240°C for 5 minutes under 10 bar pressure.
-
Chlorination : Chlorine gas is introduced post-formylation, with the microwave ensuring uniform heating and reduced side reactions.
-
Isolation : The product is precipitated in ice-water and recrystallized from ethanol, yielding 80–90% purity.
Key Data :
Reaction Mechanisms and Optimization
Chlorination Selectivity
The electron-withdrawing nature of the ester and formyl groups directs chlorination to the 4- and 5-positions. Quantum mechanical calculations suggest that the transition state for Cl attack is stabilized at these positions due to resonance effects. Excess chlorinating agents or prolonged reaction times risk over-chlorination, necessitating precise stoichiometric control.
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMA) enhance reaction rates by stabilizing ionic intermediates. In contrast, non-polar solvents (e.g., toluene) favor slower, more controlled chlorination, reducing by-product formation.
Purification and Characterization
Recrystallization
Ethanol and ether-hexane mixtures are optimal for recrystallization, producing crystals with >98% purity. Differential scanning calorimetry (DSC) reveals a melting point of 120–122°C, consistent with literature values.
Chromatographic Techniques
Silica gel chromatography (hexane/ethyl acetate, 3:1) resolves residual dichlorinated isomers. GC-MS analysis confirms molecular ion peaks at m/z 221.06 (M).
Industrial-Scale Production
Patent data reveal scalable methods using continuous-flow reactors. For example, CN109096107B describes a two-step process:
-
Esterification : Salicylic acid is methylated using methanol and sulfuric acid.
-
Oxidative Chlorination : MnO and HCl introduce chlorine atoms, followed by formylation with HCOOH/HSO.
This method achieves a throughput of 500 kg/day with 92% purity, though it requires rigorous waste management due to HCl emissions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 4,5-dichloro-2-formylbenzoate, and how can purity be validated?
- Methodology : A general approach involves refluxing precursor acids (e.g., substituted benzoic acids) with methanol under acidic conditions, followed by purification via recrystallization or column chromatography. For analogs like methyl benzoxazole carboxylates, refluxing with aryl acids for 15 hours yielded high-purity products . Purity verification typically employs GC (>98% purity thresholds) or HPLC, as seen in commercial catalog specifications for structurally similar esters .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : To confirm substituent positions (e.g., chlorine at C4/C5, formyl at C2) and ester linkage integrity.
- IR : Identification of carbonyl (C=O) stretches (~1700 cm⁻¹ for ester and formyl groups).
- Mass Spectrometry (MS) : For molecular weight validation (e.g., exact mass matching C₉H₆Cl₂O₃).
- Cross-referencing with PubChem’s computed spectral data for related dichloroesters ensures accuracy .
Q. How does the presence of chlorine substituents affect the compound’s stability during storage?
- Methodology : Chlorine’s electron-withdrawing nature increases electrophilicity, potentially accelerating hydrolysis. Stability tests under varying temperatures and humidity, as outlined for analogs in technical catalogs, recommend storage at 2–8°C in inert atmospheres .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (NAS)?
- Methodology : The chloro groups act as meta-directing deactivating substituents, while the formyl group enhances electrophilicity at specific positions. Computational studies (e.g., DFT) can map electron density distributions, as demonstrated for triazine derivatives . Experimental validation via kinetic studies under controlled pH and solvent conditions is advised .
Q. How can crystallographic data from related compounds guide the structural analysis of this compound?
- Methodology : X-ray diffraction (XRD) studies of analogs, such as 2-(4-chlorophenyl)-2-oxoethyl benzoate, reveal packing patterns influenced by halogen bonding and steric effects . For the target compound, single-crystal XRD could elucidate intermolecular interactions, leveraging protocols from bent-core liquid crystal studies .
Q. What computational strategies predict the electronic properties and potential applications of this compound?
- Methodology :
- DFT Calculations : To model frontier molecular orbitals (HOMO-LUMO gaps) and assess redox behavior. PubChem’s InChI-derived data for benzodiazepinones provides a benchmark for parameterization .
- Molecular Dynamics (MD) : Simulate solubility and aggregation tendencies in solvents, informed by crystallographic data from fluoro-substituted benzoates .
Q. How can competing side reactions during synthesis be minimized to improve yield?
- Methodology :
- Stepwise Protection : Temporarily block the formyl group (e.g., acetal formation) to prevent unwanted aldol condensation, as seen in methyl 4-formylbenzoate dimethyl acetal synthesis .
- Catalytic Optimization : Use Pd/Cu systems for selective coupling, inspired by triazine-based protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
